Urocanic Acid
Description
Historical Perspectives on Urocanic Acid Discovery
The compound was first identified and isolated in 1874 by the German chemist Max Jaffé. wikipedia.orgwikiwand.com He discovered the substance in the urine of a dog, which led to its name, derived from the Latin words urina (urine) and canis (dog). wikipedia.orgwikiwand.com Initially considered a metabolic waste product, further research elucidated its origin from the amino acid L-histidine and its significant presence and function within the skin. karger.com
Isomeric Forms: Trans-Urocanic Acid and Cis-Urocanic Acid
This compound exists in two geometric isomeric forms: a trans form and a cis form. The naturally occurring isomer synthesized in the body is trans-urocanic acid. researchgate.net Upon exposure to ultraviolet (UV) radiation, particularly UVB rays (280–315 nm), the trans-isomer undergoes photoisomerization to become cis-urocanic acid. wikipedia.orgacs.orguva.nl This conversion happens both in vitro and in vivo within the epidermis. wikipedia.org The amount of the cis-isomer formed is dependent on the dose and spectral distribution of the UV radiation. uva.nl
These two isomers have distinct physical properties and, more importantly, different biological roles. While both absorb UVB radiation, their subsequent effects on biological systems differ significantly.
Table 1: Comparison of Trans-Urocanic Acid and Cis-Urocanic Acid Properties
| Property | Trans-Urocanic Acid | Cis-Urocanic Acid |
| IUPAC Name | (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid wikipedia.org | (2Z)-3-(1H-imidazol-4-yl)prop-2-enoic acid |
| Chemical Formula | C₆H₆N₂O₂ wikipedia.org | C₆H₆N₂O₂ |
| Molar Mass | 138.124 g/mol wikipedia.org | 138.124 g/mol |
| Natural Occurrence | Synthesized from L-histidine; found in unirradiated skin. wikipedia.orgresearchgate.net | Formed from trans-UCA upon UV exposure. wikipedia.org |
| Water Solubility | Poorly soluble in water. semanticscholar.org | Readily soluble in water. semanticscholar.org |
| UV Absorption Peak | ~268-270 nm researchgate.net | Broadly similar absorption profile to the trans-isomer. researchgate.net |
Detailed Research Findings
Research has illuminated the divergent biological functions of the this compound isomers.
Trans-Urocanic Acid: As the naturally synthesized form, trans-urocanic acid is a major component of the skin's natural moisturizing factor. nih.govresearchgate.net It contributes to maintaining the acidic pH of the skin surface. nih.govresearchgate.net Due to its strong absorption of UVB radiation, it was initially believed to function primarily as an endogenous sunscreen, protecting deeper skin layers from DNA damage. acs.orghmdb.ca However, the discovery of the properties of its photo-isomer has led to a more complex understanding of its role.
Cis-Urocanic Acid: The formation of cis-urocanic acid following UV exposure is a critical event. This isomer is known to have potent immunomodulatory properties. nih.govacs.org Research has shown that cis-urocanic acid can suppress T-cell-mediated immune responses. taylorandfrancis.com Studies in animal models and in vitro systems indicate it can suppress reactions to contact sensitizers, reduce the number of antigen-presenting Langerhans cells, and affect natural killer cell activity. taylorandfrancis.comhmdb.ca This UV-induced immunosuppression is a subject of intense research, as it may play a role in preventing the rejection of sun-damaged skin cells. uva.nl Some studies have also demonstrated that cis-urocanic acid can influence inflammatory responses in tissues distant from the skin, suggesting a systemic effect. plos.org
Table 2: Summary of Key Research Findings on this compound Isomers
| Isomer | Key Research Findings |
| Trans-Urocanic Acid | - Functions as a natural moisturizing factor in the skin. nih.govresearchgate.net- Contributes to the maintenance of the skin's acid mantle. nih.govresearchgate.net- Synthesized from L-histidine via the enzyme histidase, accumulating in the stratum corneum. wikipedia.orgtaylorandfrancis.com- Absorbs UVB radiation, initially suggesting a role as a natural photoprotectant. acs.org |
| Cis-Urocanic Acid | - Formed by the photoisomerization of the trans-isomer upon UV exposure. wikipedia.orguva.nl- Acts as a local and systemic immunosuppressant. uva.nlplos.org- Shown to suppress T-cell mediated responses in experimental models. taylorandfrancis.com- Its formation is a key mechanism proposed for UV-induced immunosuppression. researchgate.net- Can attenuate inflammation in experimental models of colitis, indicating effects beyond the skin. plos.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041148 | |
| Record name | trans-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 17 °C | |
| Record name | trans-urocanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3465-72-3, 7699-35-6, 104-98-3 | |
| Record name | trans-Urocanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urocanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-urocanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cis-Urocanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | urocanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-imidazol-4-ylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UROCANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C | |
| Record name | trans-urocanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Urocanic Acid
The journey of urocanic acid begins with the amino acid L-histidine and proceeds through a series of well-defined enzymatic reactions.
L-Histidine Deamination to Trans-Urocanic Acid: Enzymatic Catalysis by Histidine Ammonia-Lyase (Histidase)
The initial and rate-limiting step in the degradation of L-histidine is its non-oxidative deamination to form trans-urocanic acid and ammonia (B1221849). mdpi.commdpi.com This reaction is catalyzed by the cytosolic enzyme histidine ammonia-lyase (EC 4.3.1.3), also known as histidase or histidinase. wikipedia.orgcreativebiomart.netnih.gov The systematic name for this enzyme is L-histidine ammonia-lyase (urocanate-forming). wikipedia.orgqmul.ac.uk This enzymatic conversion is the first step in a pathway that ultimately leads to the formation of glutamate (B1630785). qmul.ac.ukebi.ac.ukwikipedia.org The reaction is essentially an elimination of the α-amino group from L-histidine. mdpi.comresearchgate.net
Histidase is primarily found in the liver and the epidermis of mammals. nih.govscielo.org.mxnih.gov The enzyme from both tissues is expressed from the same gene. nih.gov The kinetic properties of histidase have been studied, with a reported Km for histidine in the range of 1-4 mM. nih.gov For instance, purified native rat liver histidase showed a Km of 1.52 ± 0.43 mM for histidine. scielo.org.mx
Cofactor Involvement in Histidase Activity
Histidase belongs to the aromatic amino acid lyase family. qmul.ac.ukebi.ac.uk A unique feature of this enzyme family is the presence of an electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO). wikipedia.orgqmul.ac.ukebi.ac.uk This MIO cofactor is not externally supplied but is formed autocatalytically within the enzyme itself through the cyclization and dehydration of a specific three-amino-acid sequence: alanine, serine, and glycine. qmul.ac.ukebi.ac.uksydlabs.com This internal cofactor is essential for the catalytic activity of histidase, enabling the deamination of L-histidine. mdpi.comscielo.org.mx Another modified amino acid, dehydroalanine, which is derived from a serine residue, has also been identified as crucial for the active site of histidase. nih.govscielo.org.mxnih.gov
This compound Catabolism in Mammalian Systems
Following its synthesis, trans-urocanic acid undergoes further metabolism, primarily in the liver.
Urocanase-Mediated Conversion to 4-Imidazolone-5-Propionic Acid
The second step in the catabolism of histidine involves the hydration of trans-urocanic acid to 4-imidazolone-5-propionic acid (also referred to as imidazolonepropionate). wikipedia.orgwikipedia.orgontosight.ai This reaction is catalyzed by the enzyme urocanate hydratase (EC 4.2.1.49), commonly known as urocanase. wikipedia.orgwikipedia.orgnumberanalytics.com Urocanase is a homodimeric protein. wikipedia.orgnih.gov It utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which acts as an electrophile in the catalytic mechanism. wikipedia.orgebi.ac.uk The NAD+ facilitates a sigmatropic rearrangement of the urocanate molecule, allowing for the addition of a water molecule to form the product. wikipedia.org Inherited deficiency of urocanase leads to a condition called urocanic aciduria, characterized by elevated levels of this compound in the urine. wikipedia.orgwikipedia.org
Downstream Metabolism to Glutamic Acid
The metabolic pathway continues from 4-imidazolone-5-propionic acid. This intermediate is converted to N-formiminoglutamic acid (FIGLU) by the enzyme imidazolonepropionase. ontosight.aiwikipedia.orghmdb.ca Subsequently, the formimino group of FIGLU is transferred to tetrahydrofolate by the enzyme formimidoyltransferase cyclodeaminase, yielding glutamic acid. ontosight.aiwikipedia.org This final step connects the catabolism of histidine to the general pool of amino acids and the citric acid cycle, as glutamate can be deaminated to form α-ketoglutarate. wikipedia.org Thus, the complete breakdown of this compound in the liver ultimately produces glutamic acid. qmul.ac.ukwikipedia.orgcdnsciencepub.com
Tissue-Specific this compound Metabolism and Accumulation
A key aspect of this compound biochemistry is its differential metabolism and accumulation in various tissues. While the liver possesses the complete enzymatic machinery to degrade L-histidine to glutamic acid, the epidermis exhibits a different metabolic profile. scielo.org.mxhmdb.ca
In the liver, both histidase and urocanase are present, allowing for the full catabolism of histidine. wikipedia.orgscielo.org.mx In contrast, the epidermis contains histidase but lacks urocanase activity. mdpi.comscielo.org.mxnih.govpnas.org The histidase in the skin is involved in the breakdown of filaggrin, a histidine-rich protein, which releases L-histidine that is then converted to trans-urocanic acid. wikipedia.orgresearchgate.net Due to the absence of urocanase, trans-urocanic acid is not further metabolized and accumulates in the stratum corneum of the skin, where it can constitute about 0.5% of the dry weight of the epidermis. mdpi.comhmdb.canih.govmedchemexpress.com This accumulation is not observed in the liver.
This tissue-specific difference in enzyme expression leads to distinct physiological roles for this compound. In the liver, it is a transient intermediate in a catabolic pathway. hmdb.ca In the skin, its accumulation allows it to function as a natural sunscreen, absorbing UVB radiation. wikipedia.orgresearchgate.net Upon exposure to UVB, trans-urocanic acid isomerizes to cis-urocanic acid. wikipedia.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | EC Number | Reaction Catalyzed | Cofactor(s) | Primary Tissue Location(s) |
|---|---|---|---|---|
| Histidine ammonia-lyase (Histidase) | 4.3.1.3 | L-Histidine → trans-Urocanic acid + NH₃ | MIO, Dehydroalanine | Liver, Epidermis |
| Urocanate hydratase (Urocanase) | 4.2.1.49 | trans-Urocanic acid + H₂O → 4-Imidazolone-5-propionic acid | NAD+ | Liver |
| Imidazolonepropionase | 3.5.2.7 | 4-Imidazolone-5-propionic acid → N-Formiminoglutamic acid | - | Liver |
| Formimidoyltransferase cyclodeaminase | - | N-Formiminoglutamic acid + Tetrahydrofolate → Glutamic acid + 5-Formiminotetrahydrofolate | - | Liver |
Epidermal Accumulation and Filaggrin Catabolism
In the epidermis, this compound is a key component of the skin's natural moisturizing factor (NMF) and accumulates in the stratum corneum, the outermost layer of the skin. researchgate.netwikipedia.orghmdb.ca Its synthesis is intricately linked to the terminal differentiation of keratinocytes and the catabolism of the histidine-rich protein, filaggrin. wikipedia.orgnih.gov
The process begins with profilaggrin, a large, insoluble precursor protein found in keratohyalin granules of the granular layer of the epidermis. nih.govmdpi.com As keratinocytes differentiate and move towards the skin surface, profilaggrin is dephosphorylated and proteolytically cleaved into multiple functional filaggrin monomers. nih.govmdpi.com This complex process involves several proteases, including skin aspartic acid protease (SASPase). hilarispublisher.com
Once formed, filaggrin monomers aggregate and condense the keratin (B1170402) cytoskeleton, a crucial step in the formation of the flattened, anucleated corneocytes of the stratum corneum. nih.gov Subsequently, filaggrin itself undergoes further degradation by proteases such as calpain-1, caspase-14, and bleomycin (B88199) hydrolase, releasing a pool of free amino acids. mdpi.com
Among these amino acids is a high concentration of histidine, as filaggrin is composed of approximately 10-12% histidine residues. researchgate.netmdpi.com This free histidine is then acted upon by the enzyme histidase (also known as histidine ammonia-lyase or L-histidine ammonia-lyase, E.C. 4.3.1.3), which catalyzes the deamination of L-histidine to form trans-urocanic acid. researchgate.netwikipedia.orgscielo.org.mx The absence of the enzyme urocanase in the skin prevents the further breakdown of this compound, leading to its accumulation in the stratum corneum. hmdb.cascielo.org.mx This accumulation contributes to the skin's ability to absorb ultraviolet (UV) radiation and helps maintain the acidic pH of the skin surface. researchgate.netwikipedia.org
Hepatic Metabolic Contributions
In contrast to the epidermis, the liver possesses the complete enzymatic machinery for the catabolism of histidine. wikipedia.orgscielo.org.mx In the liver, trans-urocanic acid, formed from histidine by histidase, serves as an intermediate in a metabolic pathway that ultimately converts histidine to glutamic acid. wikipedia.orghmdb.cascielo.org.mx
The key enzyme in this hepatic pathway is urocanase (urocanate hydratase, E.C. 4.2.1.49), which is not present in the skin. wikipedia.orghmdb.ca Urocanase catalyzes the hydration of trans-urocanic acid to form 4-imidazolone-5-propionic acid. wikipedia.org This intermediate is then further metabolized by imidazolonepropionate hydrolase to N-formiminoglutamic acid. researchgate.net Finally, the formimino group is transferred to tetrahydrofolate, yielding glutamic acid, which can then enter central metabolic pathways such as the citric acid cycle. scielo.org.mxcaldic.com
This hepatic pathway is the primary route for the degradation of systemic histidine. The liver's capacity to metabolize this compound prevents its systemic accumulation under normal physiological conditions. wikipedia.org
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | EC Number | Location | Substrate | Product | Metabolic Pathway |
| Histidase (Histidine ammonia-lyase) | 4.3.1.3 | Epidermis, Liver | L-Histidine | trans-Urocanic Acid | Histidine Catabolism |
| Urocanase (Urocanate hydratase) | 4.2.1.49 | Liver | trans-Urocanic Acid | 4-Imidazolone-5-propionic acid | Histidine Catabolism |
| Imidazolonepropionate hydrolase | 3.5.2.7 | Liver | 4-Imidazolone-5-propionic acid | N-Formiminoglutamic acid | Histidine Catabolism |
Genetic and Enzymatic Dysregulation in this compound Metabolism
Disruptions in the genes encoding the enzymes responsible for this compound metabolism can lead to significant alterations in its levels, with distinct clinical consequences.
Urocanase Deficiency (Urocanic Aciduria)
Urocanase deficiency, also known as urocanic aciduria, is a rare, autosomal recessive inherited disorder of histidine metabolism caused by mutations in the UROC1 gene, which encodes the urocanase enzyme. ontosight.aieur.nlgenome.jp The deficiency of functional urocanase in the liver impairs the breakdown of this compound. ontosight.aiwikidoc.org
Consequently, individuals with this condition excrete large amounts of this compound in their urine. wikidoc.orgwikipedia.org While histidine levels in the blood may be normal or only slightly elevated, the hallmark biochemical finding is pronounced urocanic aciduria. wikidoc.orgwikipedia.org
The clinical presentation of urocanic aciduria is variable. Many individuals are asymptomatic and the condition is considered by some to be largely benign. wikidoc.orgwikipedia.org However, in some cases, it has been associated with intellectual disability, intermittent ataxia, and other neurological symptoms. nih.govcsic.esorpha.net The precise mechanism by which elevated this compound might lead to these neurological effects is not yet fully understood. wikidoc.org
Impact of Filaggrin Gene Mutations on this compound Levels
Mutations in the filaggrin gene (FLG) have a direct and significant impact on the levels of this compound in the epidermis. researchgate.net Loss-of-function mutations in FLG, which can result in a reduced amount or complete absence of the filaggrin protein, are a major predisposing factor for atopic dermatitis. nih.govmdpi.com
Because filaggrin is the primary source of histidine for this compound synthesis in the skin, individuals with FLG null mutations have significantly reduced levels of this compound and other filaggrin degradation products in their stratum corneum. nih.govresearchgate.net This reduction in natural moisturizing factors contributes to the skin barrier dysfunction, increased transepidermal water loss, and xerosis characteristic of atopic dermatitis. mdpi.com
Research has demonstrated a clear correlation between FLG genotype and the concentration of this compound in the skin. nih.govresearchgate.net Furthermore, studies have shown that not only null mutations but also intragenic copy number variations (CNV) within the FLG gene influence this compound levels and the risk of atopic dermatitis. nih.govactasdermo.org Lower copy numbers of the filaggrin monomer repeats are associated with lower levels of this compound and an increased, dose-dependent risk of developing atopic dermatitis. nih.govactasdermo.org
Table 2: Impact of Genetic Variations on this compound Levels
| Condition | Affected Gene | Consequence of Genetic Variation | Impact on this compound Levels |
| Urocanic Aciduria | UROC1 | Deficiency of urocanase enzyme | Increased levels in urine |
| Atopic Dermatitis | FLG | Reduced or absent filaggrin protein | Decreased levels in the epidermis |
Photochemistry and Photoisomerization of Urocanic Acid
Ultraviolet Radiation Absorption and Chromophore Function
Urocanic acid (UCA) is a significant chromophore found in the stratum corneum of the skin, where it is produced from the amino acid L-histidine. taylorandfrancis.com In its naturally occurring trans-isomer form, this compound strongly absorbs ultraviolet (UV) radiation, particularly in the UVB range (280–315 nm). acs.orgacs.orgnih.gov This absorption is characterized by a broad and largely featureless spectrum, with an absorption maximum around 268 nm in aqueous solutions. nih.govresearchgate.net This property allows it to function as a natural sunscreen, protecting deeper layers of the skin from UV damage. taylorandfrancis.comnih.govmpg.de
The absorption of UV photons by trans-urocanic acid can trigger a variety of photochemical processes. taylorandfrancis.com The primary and most studied of these is the isomerization from the trans form to the cis form. taylorandfrancis.comnih.govnih.gov This transformation is a key event, as the resulting cis-urocanic acid has been linked to immunosuppressive effects. mpg.deresearchgate.netnih.gov The efficiency of this photoisomerization is notably wavelength-dependent. aip.orgphotobiology.compnas.org
The chromophore function of this compound is tied to its molecular structure, which includes an imidazole (B134444) ring and an acrylic acid side chain. This conjugated system is responsible for its strong UV absorption. rsc.org The absorbed energy excites the molecule to a higher electronic state, initiating the photochemical reactions. acs.org While the absorption spectrum appears simple, it masks complex, wavelength-dependent photochemical behaviors that involve multiple electronic states. nih.govpnas.org Studies have shown that in addition to the strong absorption in the UVB and UVC regions, there is a weaker absorption band for trans-urocanic acid in the UVA region (320–360 nm). nih.govpnas.org
Mechanisms of Trans-to-Cis Photoisomerization
The conversion of trans-urocanic acid to its cis isomer upon UV irradiation is a complex process governed by the molecule's excited-state dynamics. This photoisomerization is a highly efficient and rapid process, representing a primary pathway for the dissipation of absorbed UV energy.
Excited-State Dynamics and Nonradiative Decay Pathways
Upon absorbing a UV photon, trans-urocanic acid is promoted to an electronically excited state. The subsequent events are exceptionally fast, occurring on a sub-picosecond timescale. barbatti.org The primary nonradiative decay pathway is the isomerization to cis-urocanic acid. acs.orgacs.org This process is a way for the molecule to convert the potentially damaging UV energy into harmless heat. rsc.org
Role of Conical Intersections in Isomerization
Ultrafast photochemical reactions in molecules like this compound are often mediated by conical intersections. acs.org These are points on the potential energy surfaces of two electronic states where the surfaces touch, allowing for very efficient transitions between them. acs.org Conical intersections provide a highly effective pathway for the excited molecule to return to the ground electronic state without emitting light (nonradiative decay). rsc.org
For this compound, theoretical studies have identified conical intersections between the first excited singlet state (S1) and the ground state (S0) that are accessible along the isomerization coordinate (the twisting of the C=C double bond). acs.orgacs.org Passing through such a conical intersection facilitates the conversion from the trans to the cis form on the ground state potential energy surface. diva-portal.org The existence and accessibility of these intersections are crucial for the high efficiency and speed of the photoisomerization process. acs.org Different conical intersections, including those involving ππ* and nπ* states, have been computationally located and are thought to play a role in the complex photochemistry of this compound. acs.orgresearchgate.net
Singlet and Triplet States in Photochemical Reactivity
The photochemical reactivity of this compound involves both singlet and triplet excited states. Upon initial absorption of a UV photon, the molecule is typically promoted to an excited singlet state (S1 or S2). aip.org
Singlet States : The direct photoisomerization from trans to cis is believed to occur primarily from the lowest excited singlet state (S1). aip.org Ultrafast internal conversion and passage through conical intersections from the S1 state back to the ground state drive this process. barbatti.orgacs.org The nature of the initially populated singlet state (e.g., nπ* or ππ*) can influence the subsequent decay pathways. acs.orgrsc.org
Triplet States : In addition to the singlet state pathway, intersystem crossing (ISC) to the triplet state manifold can also occur. nih.govaip.org This process involves a change in the electron spin multiplicity and leads to the formation of a longer-lived excited triplet state. aip.orgscispace.com The efficiency of ISC is also wavelength-dependent. Excitation at shorter wavelengths (e.g., 266 nm) can lead to efficient population of a triplet state, from which isomerization is not believed to occur. aip.orgacs.orgscispace.com Conversely, excitation at longer wavelengths (e.g., 310 nm) favors the direct isomerization pathway from the singlet state, with minimal triplet state formation. nih.govresearchgate.netphotobiology.com The triplet state can be quenched by molecular oxygen, leading to the formation of reactive oxygen species. nih.gov
The interplay between the singlet and triplet state pathways contributes to the observed wavelength dependence of the photoisomerization quantum yield. aip.orgacs.org
Factors Influencing Photoisomerization Efficiency and Photostationary States
The efficiency of the trans-to-cis photoisomerization of this compound is not constant but is influenced by several factors, most notably the excitation wavelength. aip.orgphotobiology.com This results in a wavelength-dependent quantum yield for the reaction. The quantum yield for isomerization is significantly higher when this compound is excited at the red edge of its absorption spectrum (around 300-310 nm) compared to excitation at its absorption maximum (around 268 nm). taylorandfrancis.comaip.org
Upon continuous exposure to UV radiation, a photostationary state is reached. This is a dynamic equilibrium where the rate of trans-to-cis isomerization equals the rate of the reverse cis-to-trans reaction. The composition of this equilibrium mixture is dependent on the wavelength of the irradiation. Under solar illumination, the photostationary state heavily favors the cis-isomer, which can constitute 60-70% of the total this compound. researchgate.netrsc.org For example, at an excitation wavelength of 313 nm, the photostationary state consists of approximately 34% trans-UCA and 66% cis-UCA. nih.govpnas.org
Other factors that can influence the photoisomerization efficiency include the solvent environment and the pH. researchgate.netrsc.org The protonation state of the imidazole ring and the carboxylic acid group, which changes with pH, can affect the electronic structure and excited-state properties of the molecule. acs.orgrsc.org For instance, at pH 5.6, this compound exists primarily as a zwitterion, while at pH 7.2, it is in its anionic form. rsc.org These different forms can exhibit distinct photochemical behaviors. acs.orgrsc.org The polarity and hydrogen-bonding capability of the solvent can also modulate the stability of the excited states and the transition states involved in isomerization. rsc.org
Computational and Spectroscopic Approaches to this compound Photochemistry
Understanding the intricate photochemical behavior of this compound has been greatly advanced by a combination of computational and spectroscopic techniques. mpg.dediva-portal.orgrsc.org
Computational Approaches: Theoretical chemistry, particularly quantum-chemical calculations, has provided profound insights into the mechanisms that are difficult to probe experimentally. mpg.dediva-portal.org Methods like time-dependent density functional theory (TD-DFT) have been extensively used to calculate the vertical excitation energies of different forms of this compound, helping to assign the states observed in absorption spectra. diva-portal.orgacs.org These calculations have been performed for various ionic, tautomeric, and rotameric forms of the molecule, revealing how these structural differences affect its photochemistry. acs.orgacs.org
Computational models have been crucial in:
Mapping the potential energy surfaces of the ground and excited states to identify reaction pathways. acs.orgnih.gov
Locating and characterizing critical points like conical intersections that govern the ultrafast nonradiative decay and isomerization. rsc.orgacs.orgdiva-portal.org
Simulating the excited-state dynamics using methods like non-adiabatic trajectory-surface-hopping to model the molecule's behavior after UV excitation in real-time. barbatti.org
Explaining the wavelength-dependent quantum yields by identifying different accessible decay channels at different excitation energies. acs.orgdiva-portal.org
Spectroscopic Approaches: Experimental spectroscopic studies provide the data that computational models aim to explain and predict.
Ultrafast Transient Absorption Spectroscopy has been instrumental in monitoring the excited-state dynamics on femtosecond to picosecond timescales. acs.orgrsc.org This technique allows researchers to directly observe the formation and decay of transient excited states following photoexcitation. acs.orgresearchgate.net
Fluorescence and Photoacoustic Spectroscopy have been used to investigate the different decay channels, such as fluorescence, isomerization, and intersystem crossing to the triplet state. nih.govaip.orgphotobiology.com Photoacoustic spectroscopy, in particular, measures the heat released during nonradiative decay processes, providing information on the energetics and dynamics of these pathways. nih.govphotobiology.comscispace.com
Gas-phase spectroscopy in supersonic jets allows for the study of isolated this compound molecules under cold, controlled conditions, which simplifies the spectra and helps in the precise characterization of the electronic states without the influence of a solvent. aip.orgrsc.org
Together, these complementary approaches have been essential in unraveling the complex photochemistry of this compound, from the initial absorption of a UV photon to the final formation of the cis and trans isomers. acs.orgdiva-portal.orgrsc.org
Molecular and Cellular Mechanisms of Urocanic Acid Biological Functions
Immunomodulatory Roles of Urocanic Acid Isomers
This compound (UCA), a derivative of the amino acid histidine, exists in two isomeric forms, trans-UCA and cis-UCA. While trans-UCA is the predominant form in the stratum corneum, exposure to ultraviolet (UV) radiation facilitates its conversion to cis-UCA. plos.org This photoisomerization is a critical initiating event in UV-induced immunosuppression. frontiersin.org The cis-isomer of this compound is recognized as a key mediator of these immunosuppressive effects, influencing various components of the immune system. researchgate.netaai.org
Cis-Urocanic Acid Induced Immunosuppression
Cis-urocanic acid acts as a systemically distributed immunosuppressive factor following its formation in the skin. plos.org Its mechanisms of action are multifaceted, involving the modulation of antigen-presenting cells, T-cell responses, cytokine production, and interaction with specific cellular receptors. plos.orgresearchgate.netneurology.org These actions ultimately lead to a dampening of cell-mediated immunity. plos.orgkcl.ac.uk
Cis-UCA has been shown to impair the function of antigen-presenting cells (APCs), particularly Langerhans cells (LCs), which are dendritic cells residing in the epidermis. aai.orgoup.com Upon exposure to cis-UCA, the antigen-presenting capacity of LCs is diminished. aai.orgoup.com Studies have demonstrated that cis-UCA can inhibit the ability of LCs to present tumor-associated antigens, a crucial step in initiating anti-tumor immune responses. aai.orgoup.com This impairment of APC function is a key mechanism through which cis-UCA contributes to immunosuppression. nih.gov
Furthermore, research indicates that cis-UCA can induce an antigen presentation defect in splenic dendritic cells. nih.gov In some contexts, cis-UCA has been observed to alter the morphology of epidermal Langerhans cells. nih.gov More recent findings suggest that cis-UCA induces the expression of Programmed Death-Ligand 1 (PD-L1) on Langerhans cells, which in turn inhibits the activity of certain T-cell subsets, contributing to the resolution of inflammatory skin conditions. researchgate.net However, it is noteworthy that some in vitro studies using human Langerhans cells did not find a direct effect of cis-UCA on their allostimulatory function, suggesting the complexity of these interactions. nih.gov
Cis-UCA plays a significant role in modulating T-cell-mediated immune responses, notably by promoting the activity of regulatory T cells (Tregs). plos.orgresearchgate.net It has been demonstrated that cis-UCA can enhance the production of the anti-inflammatory cytokine IL-10 by activated CD4+ T cells. plos.orgaai.orgnih.gov This increase in IL-10 is associated with the suppressive function of Tregs. plos.org
In studies involving peripheral blood mononuclear cells, culture with cis-UCA led to a significant increase in the percentage of CD4+CD25+FoxP3+ regulatory T cells. neurology.org Furthermore, in a mouse model of colitis, the administration of cis-UCA was associated with a preservation of splenic CD4+CD25+FoxP3+ T-regulatory cells, contributing to the amelioration of the disease. plos.orgnih.gov These findings highlight the role of cis-UCA in fostering a regulatory T-cell environment, which is a key component of its immunosuppressive effects.
Cis-UCA exerts a complex and often cell-type-dependent regulation of cytokine production. A prominent effect is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10). plos.orgaai.orgneurology.org Stimulation of activated CD4+ T cells with cis-UCA leads to increased IL-10 secretion. plos.orgaai.orgnih.gov
In contrast, the effects on pro-inflammatory cytokines can vary. In primary human keratinocytes, cis-UCA has been shown to increase the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a dose-dependent manner. nih.govresearchgate.netcapes.gov.br Some studies propose that cis-UCA may cause the local release of TNF-α, which in turn impairs the function of Langerhans cells. nih.gov However, other research indicates that cis-UCA can suppress UVB-induced IL-6 and IL-8 secretion in human corneal and conjunctival epithelial cells. nih.gov In peripheral blood monocytes, it was found to indirectly suppress TNF-α levels. plos.org Additionally, in a model of intestinal inflammation, cis-UCA decreased the secretion of CXCL1 (a chemokine similar to IL-8) from antigen-presenting cells but did not affect TNF-α secretion. plos.org
Table 1: Effects of cis-Urocanic Acid on Cytokine Production in Different Cell Types
| Cell Type | Cytokine | Effect of cis-UCA | Reference(s) |
|---|---|---|---|
| Activated CD4+ T cells | IL-10 | Increased secretion | plos.org, nih.gov, aai.org |
| Human Keratinocytes | TNF-α | Increased secretion | nih.gov, researchgate.net, capes.gov.br |
| Human Keratinocytes | IL-6 | Increased secretion | nih.gov, researchgate.net, capes.gov.br |
| Human Keratinocytes | IL-8 | Increased secretion | nih.gov, researchgate.net, capes.gov.br |
| Human Corneal & Conjunctival Epithelial Cells | IL-6 | Suppressed UVB-induced secretion | nih.gov |
| Human Corneal & Conjunctival Epithelial Cells | IL-8 | Suppressed UVB-induced secretion | nih.gov |
| Peripheral Blood Monocytes | TNF-α | Indirectly suppressed levels | plos.org |
| Murine Bone-Marrow Derived APCs | CXCL1 | Decreased LPS-induced secretion | plos.org |
| Murine Bone-Marrow Derived APCs | TNF-α | No effect on LPS-induced secretion | plos.org |
A significant breakthrough in understanding the molecular mechanism of cis-UCA-induced immunosuppression was the discovery of its interaction with the serotonin (B10506) (5-hydroxytryptamine) receptor 2A (5-HT2A). pnas.orgnih.gov Research has demonstrated that cis-UCA binds to the human 5-HT2A receptor with a relatively high affinity. pnas.orgnih.govmedchemexpress.comresearchgate.net This binding is not merely an association but leads to receptor activation. pnas.org
Studies have shown that cis-UCA can induce calcium mobilization in cells stably transfected with the human 5-HT2A receptor, an effect that can be blocked by a selective 5-HT2A receptor antagonist. pnas.orgnih.govresearchgate.net Furthermore, the immunosuppressive effects of both UV radiation and exogenously administered cis-UCA can be blocked in mice by treatment with 5-HT2A receptor antagonists. pnas.orgnih.govaacrjournals.org These findings strongly indicate that the 5-HT2A receptor is a key cellular receptor for cis-UCA and that activation of this receptor is a critical step in mediating its immunosuppressive functions. pnas.orgnih.gov While the 5-HT2A receptor is a primary target, it has been noted that in human keratinocytes, cis-UCA stimulates mediator production through a pathway independent of this receptor, suggesting other mechanisms may also be at play in specific cell types. kcl.ac.uk
Table 2: Interaction of cis-Urocanic Acid with the 5-HT2A Receptor
| Finding | Experimental Evidence | Reference(s) |
|---|---|---|
| High-Affinity Binding | cis-UCA binds to the human 5-HT2A receptor with a Kd of 4.6 nM. | pnas.org, nih.gov, medchemexpress.com |
| Receptor Activation | cis-UCA induces calcium mobilization in 5-HT2A receptor-expressing cells. | pnas.org, nih.gov, researchgate.net |
| Functional Consequence | 5-HT2A receptor antagonists block UV- and cis-UCA-induced immunosuppression in mice. | pnas.org, nih.gov, aacrjournals.org |
Cis-urocanic acid has been shown to modulate intracellular signaling pathways, notably by downregulating the production of cyclic adenosine (B11128) monophosphate (cAMP). medicaljournals.senih.govnih.gov While trans-UCA and histamine (B1213489) can stimulate the production of cAMP in human dermal fibroblasts, cis-UCA does not induce cAMP. nih.gov Instead, it actively downregulates the increase in cAMP induced by either histamine or trans-UCA. nih.gov
Similarly, in the pig epidermis, while neither isomer of UCA directly increases cAMP levels, cis-UCA was found to actively downregulate the histamine-induced increase in cAMP. medicaljournals.senih.gov This inhibition of adenylate cyclase activation suggests that a key biochemical event following the isomerization of trans-UCA to cis-UCA is the downregulation of cAMP signaling. medicaljournals.senih.gov The regulation of this crucial second messenger could then initiate a cascade of signals leading to the observed immunosuppressive effects. nih.gov
Interactions with Neurotransmitter Receptors (e.g., 5-HT2A)
Trans-Urocanic Acid in Immune Homeostasis
Trans-urocanic acid is recognized for its role in maintaining immune balance within the skin. researchgate.net It possesses immunomodulatory properties that help regulate the skin's immune response and prevent excessive inflammation. ontosight.ai The conversion of trans-urocanic acid to its cis-isomer upon UVB exposure is a key event in UV-induced immunosuppression. caymanchem.com Cis-urocanic acid is known to activate regulatory T cells, which play a role in suppressing T-cell-mediated responses. caymanchem.comtaylorandfrancis.com This modulation of the immune system is a critical aspect of the skin's response to environmental stressors like UV radiation. researchgate.net Some studies have indicated that trans-urocanic acid can inhibit the activity of human natural killer (NK) cells in vitro, further highlighting its role in regulating immune functions. medchemexpress.com
Contribution to Skin Barrier Function and pH Regulation
This compound is a crucial molecule for the maintenance of a healthy skin barrier and the regulation of its acidic pH. researchgate.netnih.gov A decrease in this compound levels in the stratum corneum is associated with impaired skin barrier function, leading to increased water loss and reduced skin elasticity. ontosight.ai
The acidic nature of the skin surface, with a pH typically between 4.1 and 5.8, is vital for several protective functions. researchgate.net this compound, as an acidic compound, contributes to this "acid mantle". researchgate.netresearchgate.net This acidic environment is important for the activity of enzymes involved in the synthesis of key barrier lipids, such as ceramides, and for the regulation of desquamation, the natural process of shedding dead skin cells. nih.gov While the filaggrin-histidine-urocanic acid cascade is considered a contributor to skin acidification, some research suggests it may not be the sole or essential pathway. wikipedia.org Nevertheless, a reduction in this compound has been linked to a less regulated skin pH, which can be a factor in the severity of conditions like atopic dermatitis. taylorandfrancis.com
Role as a Component of Natural Moisturizing Factor
Trans-urocanic acid is a key component of the skin's Natural Moisturizing Factor (NMF). researchgate.netnih.govacs.org The NMF is a complex mixture of water-soluble compounds found within the corneocytes (the cells of the stratum corneum) that are essential for maintaining skin hydration. mhmedical.com These substances are highly hygroscopic, meaning they attract and bind water from the atmosphere, helping to keep the stratum corneum hydrated, plastic, and functioning effectively as a barrier. mhmedical.com
The NMF is primarily composed of free amino acids and their derivatives, which are generated from the breakdown of the protein filaggrin. mhmedical.com Histidine, an amino acid abundant in filaggrin, is enzymatically converted to this compound. taylorandfrancis.commhmedical.com A decrease in the components of NMF, including this compound, can lead to dry skin and is a characteristic feature of conditions like atopic dermatitis. ontosight.aipracticaldermatology.com
Mechanisms of Photoprotective Action
This compound is considered a natural UV chromophore, meaning it absorbs UV radiation. researchgate.net This property contributes to the skin's innate ability to protect itself from the damaging effects of sunlight. biosynth.com
UV-B Radiation Absorption and Energy Dissipation
Trans-urocanic acid is a major UV-absorbing compound in the stratum corneum, with a strong absorption peak in the UVB region of the spectrum (280-315 nm). taylorandfrancis.comacs.org This absorption of UVB photons provides a degree of protection to the underlying cellular components, such as DNA and proteins, from UV-induced damage. taylorandfrancis.com The energy absorbed by trans-urocanic acid is efficiently dissipated through a process of photoisomerization, where it converts to its cis-isomer. researchgate.netmdpi.com This transformation allows the absorbed energy to be released as harmless heat, preventing it from causing photochemical damage to other molecules in the skin. biosynth.com This mechanism is a form of natural, low-level sun protection. caymanchem.comresearchgate.net
This compound as a Chemoattractant in Parasite Biology
Beyond its roles in skin physiology, this compound has been identified as a significant chemical cue in the life cycle of certain parasites.
Intracellular Signaling Pathway Modulation
Effects on JNK and ERK Mechanisms
This compound (UCA), particularly its cis-isomer, has been shown to modulate key intracellular signaling pathways, including the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are critical components of the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide array of cellular processes such as proliferation, differentiation, survival, and apoptosis. Research findings indicate that the influence of cis-UCA on the JNK and ERK pathways is complex and can be context-dependent, varying with cell type and the presence of other stimuli like ultraviolet (UV) radiation.
Recent studies have demonstrated that cis-UCA can influence both the JNK and ERK signaling cascades. uitm.edu.my The ERK pathway is primarily associated with cell survival and proliferation, while the JNK pathway is more commonly linked to cellular stress responses and apoptosis. uitm.edu.my
In the context of cancer cells, particularly human bladder carcinoma cells, cis-urocanic acid has been observed to promote both ERK and JNK signaling. nih.govnih.govd-nb.info This effect is not due to the activation of upstream kinases but rather through the inhibition of cellular phosphatases. nih.govd-nb.info Specifically, cis-UCA treatment leads to a significant decrease in the activity of protein tyrosine phosphatases and type 2A serine/threonine phosphatases. nih.govd-nb.info These phosphatases are responsible for dephosphorylating and thereby inactivating ERK and JNK. By inhibiting these phosphatases, cis-UCA leads to a sustained phosphorylation and activation of ERK and JNK. nih.govd-nb.infocancer.gov This mechanism is linked to the ability of cis-UCA to induce intracellular acidification, which in turn impairs various cellular functions and can lead to cell cycle arrest and apoptosis. nih.govcancer.govresearchgate.net
Conversely, in human corneal epithelial cells exposed to UV-B radiation, cis-UCA has been shown to have an inhibitory effect on the JNK signaling pathway. nih.gov In this model, UV-B exposure alone induces the phosphorylation of JNK and its downstream target c-Jun. nih.gov However, treatment with cis-UCA was found to reduce the UV-B-induced phosphorylation of both JNK and c-Jun. nih.gov This suggests that in the context of UV-B-induced stress in corneal epithelial cells, cis-UCA acts upstream of JNK to suppress this signaling cascade, contributing to its cytoprotective and anti-inflammatory effects. nih.gov
In immortalized human keratinocytes, cis-UCA treatment has been shown to cause a transient phosphorylation of both ERK and p38 MAPKs. nih.gov This activation was linked to the generation of reactive oxygen species (ROS) and the subsequent modulation of epidermal growth factor receptor (EGFR) signaling. nih.gov
The dual and sometimes opposing effects of cis-UCA on the JNK and ERK pathways in different cellular contexts highlight the complexity of its biological functions. In cancer cells, its pro-apoptotic effect appears to be mediated, at least in part, by the sustained activation of these stress-related pathways through phosphatase inhibition. In contrast, in UV-stressed corneal cells, its protective role involves the suppression of the JNK pathway.
Table 1: Effects of cis-Urocanic Acid on JNK and ERK Signaling in Different Cell Types
| Cell Type | Experimental Context | Effect on JNK Pathway | Effect on ERK Pathway | Proposed Mechanism | Reference |
| Human Bladder Carcinoma Cells (5637) | In vitro treatment | Promotion of signaling | Promotion of signaling | Inhibition of serine/threonine and tyrosine phosphatases | nih.govnih.govd-nb.info |
| Human Corneal Epithelial Cells (HCE-2) | UV-B radiation exposure | Inhibition of phosphorylation | Not reported | Action is upstream of JNK | nih.gov |
| Immortalized Human Keratinocytes | In vitro treatment | Not specifically detailed, but MAPK activation observed | Transient phosphorylation | ROS generation and EGFR signaling modulation | nih.gov |
| Langerhans Cells | In vitro treatment | Not specifically detailed, but MAPK/ERK pathway induced PD-L1 expression | Sustained activation (MAPK/ERK pathway) | Not fully elucidated, linked to 5-HT2A receptor | researchgate.net |
Table 2: Detailed Research Findings on the Modulation of JNK/ERK Pathways by cis-Urocanic Acid
| Finding | Cell Type/Model | Key Results | Conclusion | Reference |
| Phosphatase Inhibition | Human Bladder Carcinoma Cells (5637) | cis-UCA significantly decreased the activity of protein tyrosine phosphatases and type 2A serine/threonine phosphatases. | The promotion of ERK and JNK signaling by cis-UCA is likely due to the inhibition of phosphatases that inactivate these kinases. | nih.govd-nb.info |
| JNK Pathway Inhibition | UV-B exposed Human Corneal Epithelial Cells (HCE-2) | cis-UCA reduced the UV-B-induced phosphorylation of JNK (Thr183/Tyr185) and c-Jun (Ser63). | cis-UCA has a cytoprotective and anti-inflammatory capacity by regulating the JNK signaling pathway in response to UV radiation. | nih.gov |
| Transient MAPK Activation | Immortalized Human Keratinocytes | cis-UCA led to a transient phosphorylation of ERK and p38 MAPKs. | cis-UCA exerts its effects via intracellular ROS generation that modulates EGFR signaling. | nih.gov |
| Sustained ERK Activation for Immunosuppression | Murine Langerhans Cells | PD-L1 expression on Langerhans cells was sustained through the cis-UCA-induced MAPK/ERK pathway. | cis-UCA-induced PD-L1-mediated immunosuppression is dependent on the MAPK/ERK pathway. | researchgate.net |
Analytical Methodologies for Urocanic Acid Research
Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is a fundamental analytical technique for separating the components of a mixture. apri.com.au For urocanic acid research, several chromatographic methods have been employed to separate and quantify its cis and trans isomers. up.ptnih.gov
High-Performance Liquid Chromatography (HPLC) is the most extensively investigated method for the determination of this compound isomers. up.ptnih.gov It is a versatile and reliable technique that separates compounds based on their differential interactions with a stationary phase and a mobile phase. apri.com.au HPLC methods have been successfully developed for the simultaneous quantification of cis- and trans-UCA in various biological samples, including skin extracts, urine, and plasma. tandfonline.comtandfonline.comuva.nl
Several HPLC approaches have been documented, utilizing different columns and mobile phases to achieve optimal separation. A common technique is reversed-phase HPLC, often using a C18 column. researchgate.net One specific method involves a Cyclobond I™ 2000 β-Cyclodextrin column with a mobile phase consisting of a phosphate (B84403) buffer-acetonitrile solution (15:85 v/v) in an isocratic elution. tandfonline.comtandfonline.com The detection is typically carried out using a diode array detector at wavelengths around 276 nm or 268 nm. tandfonline.comtandfonline.comescholarship.org The retention times for the isomers vary depending on the specific method, but they are generally well-resolved. apri.com.au For instance, in one method, the retention times for cis-UCA and trans-UCA were approximately 10.0 and 11.4 minutes, respectively. apri.com.au
The sample preparation for HPLC analysis often involves extraction from the biological matrix. researchgate.net For skin samples, methods like direct solvent extraction or the use of adhesive patches have been employed. tandfonline.com For urine and plasma, solid-phase extraction is a common clean-up step to remove interfering substances before analysis. uva.nlescholarship.org
| Parameter | Description | Source |
|---|---|---|
| Column Type | Cyclobond I™ 2000 β-Cyclodextrin, C18, Tosoh ODS 80TS | tandfonline.comtandfonline.comresearchgate.net |
| Mobile Phase | Phosphate buffer-acetonitrile (15:85 v/v), 0.1 M sodium perchlorate (B79767) (pH 3.0)-acetonitrile (98:2 v/v) | tandfonline.comtandfonline.comresearchgate.net |
| Detection Wavelength | 276 nm, 264 nm, 268 nm | tandfonline.comtandfonline.comresearchgate.netescholarship.org |
| Elution Mode | Isocratic | tandfonline.comtandfonline.com |
| Sample Types | Human skin, fish samples, urine, plasma | tandfonline.comtandfonline.comuva.nlresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved speed, resolution, and sensitivity compared to traditional HPLC. apri.com.auijsrtjournal.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. ijsrtjournal.com
UPLC has been effectively utilized for the analysis of this compound in human skin and urine samples. apri.com.auresearchgate.net For instance, UPLC was used to detect and quantify UCA in human skin samples collected via sticky-tape impressions. apri.com.au The enhanced sensitivity and resolution of UPLC make it particularly suitable for analyzing complex biological samples where the analytes of interest may be present in low concentrations. ijsrtjournal.com When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for metabolomic profiling, allowing for the rapid and sensitive characterization of a wide range of metabolites, including this compound isomers. researchgate.net
Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of this compound, particularly within the broader context of metabolomics. up.ptnih.govscielo.br GC is well-suited for the analysis of volatile and thermally stable compounds. scielo.br For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility before they can be analyzed by GC. scielo.brscielo.br
GC, especially when coupled with mass spectrometry (GC-MS), offers high sensitivity, resolution, and reproducibility. scielo.brscielo.br This technique has been applied to the metabolomic analysis of damaged skin to identify changes in the biochemical profile, including alterations in cis- and trans-urocanic acid levels. scielo.brscielo.br Comprehensive two-dimensional gas chromatography (GC×GC) further enhances the resolving power, allowing for a more detailed analysis of complex metabolite mixtures. scielo.brscielo.br
Ultra-Performance Liquid Chromatography (UPLC)
Spectrometric Detection Methods
Spectrometric methods are often coupled with chromatographic techniques to provide sensitive and specific detection and identification of this compound isomers.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. scielo.br When integrated with chromatographic systems like HPLC, UPLC, or GC, it provides a high degree of sensitivity and specificity for the identification and quantification of this compound isomers. up.ptnih.govscielo.br
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common hyphenated techniques used in this compound research. up.ptscielo.br LC-MS, particularly using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS), has been validated for the simultaneous determination of this compound isomers in human skin. nih.gov This method offers high sensitivity, with low limits of detection. nih.gov UPLC-MS has also been employed for the metabolic profiling of urine, demonstrating excellent repeatability and improved retention of polar metabolites like this compound. nih.gov
GC-MS is a robust platform for metabolomic studies of skin and urine, capable of identifying a wide range of metabolites, including this compound. scielo.brnih.gov The use of high-resolution mass spectrometers, such as time-of-flight (TOF) analyzers, provides accurate mass measurements, which aids in the confident identification of compounds. nih.gov
| Technique | Key Features | Application Examples | Source |
|---|---|---|---|
| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices. | Simultaneous determination of pyroglutamic acid, cis- and trans-urocanic acid in human stratum corneum. | nih.gov |
| UPLC-MS | High throughput, excellent repeatability, enhanced metabolome coverage. | Global metabolic profiling of rat urine in hepatotoxicity studies. | nih.gov |
| GC-MS | High resolution, extensive databases for compound identification, requires derivatization for UCA. | Metabolomic analysis of damaged skin and urinary metabolic profiling in osteoarthritic rats. | scielo.brnih.gov |
Confocal Raman Spectroscopy is a non-invasive optical technique that provides detailed biochemical information about the skin in vivo. nih.govresearchgate.net It works by detecting the inelastic scattering of laser light, which provides a vibrational "fingerprint" of the molecules present. nih.gov This method allows for the determination of molecular concentration profiles as a function of depth within the skin with high spatial resolution. nih.gov
This technique has been successfully used to measure the concentration of natural moisturizing factor (NMF) components, including this compound, in the stratum corneum. nih.govscielo.br Researchers can non-invasively monitor changes in the amount of trans-UCA in the skin following exposure to UV radiation. nih.gov Studies have shown a decrease in trans-UCA levels immediately after UV exposure, which can be hindered by the application of sunscreen. nih.gov Confocal Raman spectroscopy is therefore a valuable tool for assessing the efficacy of photoprotective agents and for studying the dynamics of this compound photoisomerization in real-time and in a living system. researchgate.netnih.gov The technique can detect specific Raman bands associated with this compound, allowing for its quantification relative to other skin components like keratin (B1170402). researchgate.netnih.gov
Mass Spectrometry (MS) Integration
Sample Preparation Techniques for this compound Analysis
The accurate analysis of this compound (UCA) in biological matrices necessitates meticulous sample preparation to isolate the analyte from interfering substances and to concentrate it for sensitive detection. The choice of technique is highly dependent on the biological sample type (e.g., skin, blood, urine) and the subsequent analytical method.
Common skin sampling methods include non-invasive techniques such as tape stripping, occlusive chamber sampling, and direct extraction from homogenized horny layers. uva.nlnih.gov Tape stripping involves applying and removing adhesive tape to the skin surface to collect layers of the stratum corneum. uva.nl A non-invasive chamber sampling technique has also been described, which offers rapid sample collection without patient discomfort and yields results comparable to tape stripping. nih.gov For extraction, solvents like phosphate-buffered saline (PBS) or ammonia (B1221849) have been utilized. nih.govnih.gov
For liquid biological samples such as blood serum, plasma, and urine, sample preparation typically involves extraction, concentration, and purification steps. uva.nlapri.com.au
Protein Precipitation (PPT): This is a common first step for serum and plasma samples to remove high-molecular-weight proteins. It can be achieved by adding acids, such as hydrochloric acid (HCl), followed by heating and centrifugation. apri.com.au Alternatively, organic solvents like a methanol (B129727)/ethanol mixture can be used to precipitate proteins. metabolomicsworkbench.org
Liquid-Liquid Extraction (LLE): LLE is used to separate analytes based on their differential solubility in immiscible liquid phases. Solvents like chloroform (B151607) or ethyl acetate (B1210297) can be used to extract nonpolar metabolites, while mixtures containing isopropanol, ethanol, or methanol are suitable for polar metabolites. scielo.br
Solid-Phase Extraction (SPE): SPE is a highly selective and widely used technique for sample cleanup and concentration. apri.com.au It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then washed to remove impurities and finally eluted with a specific solvent. apri.com.auscielo.br For UCA analysis in urine and plasma, C18 SPE columns are frequently employed. uva.nlescholarship.org The process involves conditioning the column, loading the acidified sample, washing with various buffers (e.g., glycine/HCl, sodium citrate/HCl, pure water), and eluting the UCA isomers with a buffer containing an organic modifier like methanol. uva.nl
Derivatization
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is mandatory to increase the volatility and thermal stability of polar analytes like UCA. scielo.brscielo.br This process chemically modifies functional groups with active hydrogens (e.g., carboxylic acids, amines). scielo.br Common derivatization strategies include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. scielo.brnih.gov
Oximation: This step, often preceding silylation, uses reagents like methoxyamine to protect aldehyde and keto groups. scielo.brnih.gov
Alkylation: Ethyl chloroformate (ECF) can be used for in-situ derivatization in aqueous samples, where the derivatives are simultaneously extracted into an organic phase. pragolab.cz
For High-Performance Liquid Chromatography (HPLC), pre-column derivatization can be used to enhance detection. For instance, dabsyl chloride has been used to create dabsylated derivatives of UCA and histidine for improved quantitative analysis. nih.gov
Quantitative Analysis Protocols for Biological Samples (e.g., Skin, Blood Serum, Urine)
A variety of analytical methods have been developed and validated for the quantitative determination of cis- and trans-UCA in biological samples. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most prevalent approach. nih.govup.pt Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for broader metabolic profiling. scielo.brnih.gov
Skin
The stratum corneum is the primary site of UCA accumulation. hmdb.ca Several HPLC-based methods have been optimized for skin extracts.
High-Performance Liquid Chromatography (HPLC): A common approach involves reversed-phase or specialized columns for separating the UCA isomers. A method using a Cyclobond I™ 2000 β-Cyclodextrin column with a phosphate buffer-acetonitrile mobile phase has been shown to effectively resolve the isomers, which are then quantified by a diode array detector (DAD) at 276 nm. researchgate.netuchile.cl Another method involves pre-column derivatization with dabsyl chloride, followed by reversed-phase HPLC, allowing for the detection of UCA isomers in the picomole range. nih.gov The reproducibility for this method was high, with coefficients of variation of 3.8% for cis-UCA and 2.9% for trans-UCA. nih.gov
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS): A rapid and sensitive HILIC-MS/MS method has been developed for the simultaneous quantification of UCA isomers and pyroglutamic acid in the stratum corneum without derivatization. nih.gov Analytes are extracted with PBS buffer and analyzed using an electrospray positive ionization source in multiple reaction monitoring (MRM) mode. nih.gov This method demonstrates excellent sensitivity and linearity. nih.gov
Table 1: HILIC-MS/MS Parameters for UCA Analysis in Human Stratum Corneum
| Parameter | Value |
|---|---|
| Chromatography Column | ACQUITY UPLC Amide |
| Mobile Phase | Gradient elution with water and acetonitrile |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | 1.0–250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Lower Limit of Detection (LLOD) | < 0.2 ng/mL |
Data sourced from a study on the simultaneous determination of pyroglutamic acid and UCA isomers in the stratum corneum. nih.gov
Blood Serum and Plasma
The analysis of UCA in circulation requires highly sensitive methods due to its low concentration.
High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for quantifying UCA isomers in serum. apri.com.au These often require a solid-phase extraction step to concentrate the analyte before injection. apri.com.au Detection is typically performed using a UV detector set to the absorbance maximum of UCA, around 267-268 nm. apri.com.auescholarship.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high specificity and sensitivity for plasma UCA quantification. metabolomicsworkbench.orgmetabolomicsworkbench.org A typical workflow involves protein precipitation with a methanol/ethanol solution, followed by the addition of stable isotope-labeled internal standards (e.g., this compound-1,2,3-¹³C₃) for accurate quantification. metabolomicsworkbench.org The separation is often achieved on a HILIC column before detection by a triple quadrupole mass spectrometer. metabolomicsworkbench.org
Table 2: Example LC-MS/MS Protocol for UCA Analysis in Plasma
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation (MeOH/EtOH), addition of isotopic labeled internal standards. metabolomicsworkbench.org |
| LC Column | HILIC-Z column (150 x 2.1 mm, 2.7 μm). metabolomicsworkbench.org |
| Mobile Phase | Gradient elution with acetonitrile-based solvents. metabolomicsworkbench.org |
| MS Instrument | Triple Quadrupole (QQQ). metabolomicsworkbench.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive. metabolomicsworkbench.org |
| Detection | Multiple Reaction Monitoring (MRM). metabolomicsworkbench.org |
| MRM Transitions (UCA) | 139 > 121 (collision energy 10 eV); 139 > 93 (collision energy 26 eV). metabolomicsworkbench.org |
| MRM Transitions (Labeled UCA) | 142 > 124 (collision energy 10 eV); 142 > 41 (collision energy 26 eV). metabolomicsworkbench.org |
Data sourced from metabolomics studies analyzing plasma samples. metabolomicsworkbench.orgmetabolomicsworkbench.org
Urine
Urinary UCA levels can serve as a biomarker for certain metabolic conditions and UV exposure. uva.nlescholarship.orgcsic.es
High-Performance Liquid Chromatography (HPLC): The simultaneous quantification of cis- and trans-UCA in urine is commonly performed with HPLC following a solid-phase extraction (SPE) cleanup step. uva.nlescholarship.org After cleanup on a C18 column, the isomers are separated on a reversed-phase column and quantified with a UV detector at approximately 268 nm. uva.nlescholarship.org The detection limit for cis-UCA in urine has been reported as 0.03 µmol/mmol creatinine. uva.nl
Gas Chromatography-Mass Spectrometry (GC-MS): Automated GC-MS methods can be applied to analyze a wide range of metabolites, including UCA, in urine. pragolab.cz This requires a derivatization step, for which ethyl chloroformate can be used in an automated workflow that combines derivatization and microextraction, allowing for high-throughput analysis. pragolab.cz
Table 3: Mentioned Compounds
| Compound Name |
|---|
| cis-2-methylthis compound |
| cis-Urocanic acid |
| trans-Urocanic acid |
| 5-hydroxyindoleacetic acid |
| Acetonitrile |
| Acetylcysteine |
| Acetylsalicylic acid |
| Agmatine |
| Ammonia |
| Biopterin |
| Cadaverine |
| Caffeine |
| Chloroform |
| Citric acid |
| Creatinine |
| Dabsyl chloride |
| Ethanol |
| Ethyl acetate |
| Ethyl chloroformate |
| Formimino-glutamic acid |
| Glucose |
| Glutamic acid |
| Glycine |
| Histamine (B1213489) |
| Histidine |
| Homovanillic acid |
| Hydrochloric acid |
| Imidazole (B134444) propionate |
| Isopropanol |
| Leupeptin |
| Magnesium Stearate |
| Methanol |
| N-acetylserine |
| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) |
| N-methylhistamine |
| Neopterin |
| Paracetamol |
| Pepstatin |
| Phenyethylamine |
| Phenyl methyl sulphonyl fluoride |
| Porphobilinogen |
| Potassium hydroxide |
| Proline |
| Putrescine |
| Pyroglutamic acid |
| Sodium acetate |
| Sodium citrate |
| Sodium hydroxide |
| Sodium perchlorate |
| Spermidine |
| Spermine |
| Tryptamine |
| Tyramine |
Role of Urocanic Acid in Pathological Conditions: Mechanistic Insights
Urocanic Acid in Inflammatory Processes
This compound plays a multifaceted role in the modulation of inflammatory responses, with its effects being particularly prominent in skin and intestinal inflammatory conditions. The balance between its trans and cis isomers is a critical determinant of its pro- or anti-inflammatory functions.
Mechanistic Links to Atopic Dermatitis Pathogenesis
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier and immune dysregulation. This compound is intrinsically linked to the pathogenesis of AD, primarily through its connection to filaggrin, a crucial structural protein in the epidermis.
Filaggrin is proteolytically broken down in the upper stratum corneum to release a cascade of molecules, including this compound, which are collectively known as natural moisturizing factors (NMF). These NMF components are vital for maintaining skin hydration and the acidic pH of the skin surface, which is essential for the proper function of enzymes involved in barrier maintenance and for preventing the colonization of pathogenic bacteria like Staphylococcus aureus. nih.govfrontiersin.orgaai.orgwikidoc.org
In patients with AD, several key mechanisms involving this compound are disrupted:
Filaggrin Mutations: Loss-of-function mutations in the filaggrin gene (FLG) are a major genetic risk factor for AD. mhmedical.comwikipedia.org These mutations lead to reduced or absent filaggrin production, which in turn results in significantly lower levels of NMF, including this compound. nih.govnih.gov
Impaired Barrier Function: The deficiency in this compound and other NMF components contributes to a defective skin barrier, characterized by increased transepidermal water loss (TEWL) and dry skin (xerosis), which are hallmarks of AD. aai.orgnih.gov
Elevated Skin pH: this compound is a key contributor to the skin's "acid mantle." aai.orgwikidoc.org Reduced levels of this compound lead to an increase in the skin surface pH. This alkaline shift impairs the activity of lipid-processing enzymes necessary for barrier integrity and creates a more favorable environment for the growth of S. aureus, a bacterium frequently implicated in exacerbating AD. nih.govwikidoc.org
Inflammatory Modulation: The inflammatory milieu in AD, characterized by Th2 cytokines like IL-4 and IL-13, can further downregulate filaggrin expression, creating a vicious cycle of barrier dysfunction and inflammation. wikipedia.org While trans-urocanic acid contributes to the acid mantle, its UVB-induced isomer, cis-urocanic acid, possesses immunosuppressive properties. mhmedical.comtaylorandfrancis.com This immunosuppressive effect, however, is complex and may not be sufficient to counteract the pronounced inflammation in established AD lesions. Studies have shown that epidermal this compound concentrations are inversely correlated with the severity of AD. nih.gov
| Finding | Mechanistic Implication in Atopic Dermatitis | References |
| Reduced this compound Levels | Impaired skin hydration and increased pH. | nih.govnih.govnih.gov |
| Filaggrin Gene (FLG) Mutations | Decreased production of filaggrin and its breakdown products, including this compound. | mhmedical.comwikipedia.orgnih.gov |
| Increased Skin pH | Impaired enzymatic function for barrier lipid synthesis and increased S. aureus colonization. | nih.govwikidoc.org |
| Th2 Cytokine Environment | Downregulation of filaggrin expression, further reducing this compound. | wikipedia.org |
Modulation of Intestinal Inflammation Models (e.g., Inflammatory Bowel Disease)
Emerging evidence suggests that the influence of this compound extends beyond the skin to modulate inflammatory processes in the gut. Studies utilizing animal models of inflammatory bowel disease (IBD) have demonstrated the anti-inflammatory potential of this compound derivatives.
In a mouse model of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), the administration of cis-urocanic acid was found to ameliorate the severity of the disease. plos.org This protective effect was associated with several key immunological changes. Similarly, a study on this compound derivatives in both ex vivo and in vivo IBD models revealed significant anti-inflammatory effects. nih.govnih.govoalib.com
Key mechanistic insights from these studies include:
Cytokine Modulation: In inflamed colonic tissue from IBD models, this compound derivatives were shown to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.gov Concurrently, they increased the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov
Histological Improvement: In vivo, administration of this compound derivatives to mice with DSS-induced colitis led to a reduction in the area of inflammation, a decrease in the infiltration of neutrophils, and reduced fibrosis. nih.govoalib.com
T-Regulatory Cell Preservation: Cis-urocanic acid treatment helped preserve the population of splenic CD4+CD25+FoxP3+ T-regulatory cells, which are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. plos.org
These findings indicate that systemically distributed this compound can influence distal sites of inflammation, suggesting a potential role for the skin-gut axis in inflammatory diseases. plos.orgtandfonline.com The ability of this compound to modulate cytokine profiles and preserve regulatory T-cell populations highlights its potential as a modulator of intestinal inflammation.
| Experimental Model | Intervention | Key Findings | References |
| DSS-induced colitis in mice | cis-Urocanic acid | Reduced weight loss, attenuated colon shortening, preservation of splenic T-regulatory cells. | plos.org |
| Ex vivo inflamed human colonic tissue | This compound derivatives | Decreased IL-6 and IL-8 production; Increased IL-10 production. | nih.govnih.gov |
| DSS-induced colitis in mice | This compound derivatives (imidazoles and their ethyl esters) | Reduced area of inflammation, decreased neutrophil infiltration, reduced fibrosis. | nih.govoalib.com |
This compound in Photocarcinogenesis Mechanisms
While trans-urocanic acid offers some protection by absorbing UVB radiation, its photoisomerization to cis-urocanic acid is a key event in the initiation of UV-induced immunosuppression, a critical factor in the development of skin cancer (photocarcinogenesis). aai.orgtaylorandfrancis.comsrce.hr Chronic exposure to UV radiation leads to the accumulation of cis-urocanic acid in the epidermis, which helps create an environment where UV-initiated tumor cells can evade immune surveillance. nih.gov
The process involves several steps:
UVB Absorption: Trans-urocanic acid in the stratum corneum absorbs UVB photons. taylorandfrancis.com
Isomerization: This absorption causes a structural change, converting trans-urocanic acid to cis-urocanic acid. taylorandfrancis.comwikipedia.org
Immunosuppression: Cis-urocanic acid initiates a cascade of events leading to local and systemic immune suppression. aai.orgcapes.gov.br
This immunosuppressive state compromises the ability of the immune system to recognize and eliminate nascent cancer cells, thereby promoting their survival and progression into malignant tumors. nih.gov
Immunosuppression and Tumor Evasion
The immunosuppressive effects of cis-urocanic acid are central to its role in promoting photocarcinogenesis. It facilitates tumor evasion by disrupting key components of the skin's immune response.
Inhibition of Antigen-Presenting Cells: Cis-urocanic acid targets epidermal Langerhans cells, which are potent antigen-presenting cells (APCs). It inhibits their ability to present tumor antigens to T-cells, thereby preventing the initiation of an anti-tumor immune response. aai.org This effect has been demonstrated for both primary and secondary tumor immune responses.
Suppression of Hypersensitivity Responses: Systemic application or topical UV-induced formation of cis-urocanic acid has been shown to suppress cell-mediated immune reactions such as contact hypersensitivity (CHS) and delayed-type hypersensitivity (DTH). aai.orgbu.edu This general dampening of the cellular immune response further contributes to an environment permissive for tumor growth.
Modulation of Cytokine Release: Cis-urocanic acid can induce the release of immunosuppressive cytokines, such as IL-10, from keratinocytes. nih.gov IL-10 is known to inhibit the function of various immune cells, including T-cells and APCs, further contributing to the suppression of anti-tumor immunity.
Receptor-Mediated Action: The immunosuppressive effects of cis-urocanic acid are, at least in part, mediated through its action as an agonist of the serotonin (B10506) receptor 5-HT2A. wikipedia.orgcapes.gov.br Blocking this receptor can abrogate cis-UCA-induced immune suppression.
Studies have shown that neutralizing endogenous cis-urocanic acid with a specific monoclonal antibody significantly reduces the incidence of UV-induced skin tumors in mice, providing strong evidence for its critical role in photocarcinogenesis. aai.orgdirect-ms.org
This compound in Photoaging Mechanisms
Photoaging refers to the premature aging of the skin due to chronic exposure to UV radiation. It is histologically characterized by damage to the extracellular matrix, including the degradation of collagen and the accumulation of abnormal elastic fibers (solar elastosis). pnas.org While UVB is the primary cause of sunburn, UVA radiation, which penetrates deeper into the dermis, is a major contributor to photoaging.
Trans-urocanic acid has been identified as a key endogenous chromophore (a molecule that absorbs light) for UVA radiation. pnas.orglatimes.com The mechanism linking this compound to photoaging involves the generation of reactive oxygen species (ROS):
UVA Absorption: Trans-urocanic acid absorbs UVA photons, particularly in the 320–360 nm range. pnas.orgnih.gov
Singlet Oxygen Generation: Upon excitation by UVA, trans-urocanic acid can act as a photosensitizer, transferring energy to molecular oxygen to create highly reactive singlet oxygen, a type of ROS. nih.gov
Extracellular Matrix Degradation: This singlet oxygen and other ROS can damage cellular components and degrade key proteins of the dermal matrix, such as collagen and elastin. latimes.com This degradation leads to a loss of skin elasticity and tensile strength, contributing to the formation of wrinkles and sagging characteristic of photoaged skin. pnas.orglatimes.com
The action spectrum for singlet oxygen generation by trans-urocanic acid in vitro has been shown to mimic the in vivo action spectrum for photosagging in mouse skin, providing strong evidence for its role in mediating the damaging effects of UVA on the skin's structural integrity. nih.gov
Histidine Metabolism Imbalances and Associated this compound Levels
This compound levels in the body are directly linked to the metabolic pathway of L-histidine. Imbalances in this pathway, typically due to inherited enzyme deficiencies, can lead to either a significant decrease or increase in this compound concentrations.
There are two primary inborn errors of histidine metabolism:
Histidinemia: This is a relatively common autosomal recessive disorder caused by a deficiency of the enzyme histidase (also known as histidine ammonia-lyase). mhmedical.commhmedical.comorpha.net This enzyme catalyzes the first step of histidine catabolism: the conversion of L-histidine to trans-urocanic acid.
Biochemical Profile: The enzymatic block leads to elevated levels of histidine in the blood, urine, and cerebrospinal fluid. mhmedical.commhmedical.com Consequently, there is a marked decrease or complete absence of this compound in the skin and urine. orpha.net
Clinical Significance: For most individuals, histidinemia is considered a benign condition with no clinical symptoms. mhmedical.comorpha.net
Urocanic Aciduria: This is a rare autosomal recessive disorder caused by a deficiency of the enzyme urocanase (urocanate hydratase). wikidoc.orgwikipedia.orgnih.gov This enzyme catalyzes the second step in the pathway: the conversion of this compound to imidazolonepropionic acid. nih.govwikipedia.org
Biochemical Profile: The deficiency of urocanase leads to the accumulation and excretion of large amounts of this compound in the urine. wikidoc.orgmsdmanuals.com Histidine levels in the blood are typically normal or only slightly elevated. wikidoc.orgwikipedia.org
Clinical Significance: Urocanic aciduria is also generally considered a benign biochemical phenotype. wikidoc.orgnih.gov Although some early case reports suggested a possible link to intellectual disability, this association has not been definitively established, and phenotypically normal individuals with the disorder have been described. wikipedia.orgnih.gov
| Disorder | Deficient Enzyme | Biochemical Hallmark | Clinical Significance | References |
| Histidinemia | Histidase | High blood/urine histidine; Low/absent this compound. | Generally benign. | mhmedical.commhmedical.comorpha.net |
| Urocanic Aciduria | Urocanase | High urine this compound. | Generally benign. | wikidoc.orgwikipedia.orgnih.govmsdmanuals.com |
Microbial Interactions and Urocanic Acid Degradation
Bacterial Metabolism of Urocanic Acid Isomers
The metabolism of L-histidine in the skin leads to the formation of trans-urocanic acid. wikipedia.org Upon exposure to UVB radiation, this isomer converts to cis-urocanic acid, a molecule with known immunomodulatory properties. wikipedia.orgnews-medical.net Various microorganisms have demonstrated the ability to metabolize L-histidine and/or trans-UCA. nih.gov Furthermore, research has identified that certain bacteria present on the skin can also degrade cis-UCA. nih.govresearchgate.net
The degradation of histidine in many bacteria occurs via the histidine utilization (Hut) pathway, in which this compound is the first intermediate. researchgate.net This metabolic capability is not uniformly distributed among skin microbes. Studies have shown that numerous aerobic bacteria isolated from human skin can metabolize imidazole (B134444) substrates, including this compound isomers. In one study of over 60 aerobic isolates from human skin, 33 were found to degrade one or more of the three tested imidazole substrates (L-histidine, trans-UCA, cis-UCA), with 12 of these isolates specifically capable of degrading cis-UCA. nih.gov
Bacteria such as Staphylococcus epidermidis and Acinetobacter have been identified as possessing the necessary enzymatic machinery to metabolize this compound. researchgate.netnih.gov For instance, certain urocanase-positive bacteria can use cis-UCA as a substrate to support their proliferation. nih.gov The production of this compound by some bacteria is closely linked to their growth, suggesting it is a primary metabolite. researchgate.net This metabolic activity implies that the skin microbiota can directly influence the levels of both UCA isomers present in the epidermis.
Table 1: Degradation of Imidazole Substrates by Human Skin Isolates
| Substrate | Number of Degrading Isolates (out of 60) | Percentage of Degrading Isolates |
| L-histidine, trans-UCA, or cis-UCA | 33 | 55% |
| cis-Urocanic Acid | 12 | 20% |
| Data sourced from a study on over 60 aerobic isolates from human skin. nih.gov |
Identification and Role of Bacterial Cis-Urocanic Acid Isomerase (e.g., Micrococcus luteus)
A key enzyme in the bacterial metabolism of cis-urocanic acid is cis-urocanic acid isomerase. This enzyme has been identified in skin-resident bacteria, notably Micrococcus luteus. nih.govresearchgate.net M. luteus is a common member of the normal human skin flora. madsci.org
The primary role of cis-urocanic acid isomerase is to convert the cis-isomer of this compound back into its trans-form. nih.govresearchgate.net This conversion is significant because it allows the molecule to enter the classical L-histidine degradation pathway, which starts with trans-urocanic acid. nih.govresearchgate.net The trans-isomer is then converted to 4-imidazolone-5-propionic acid by the enzyme urocanase (also known as urocanate hydratase), and subsequently metabolized to glutamic acid. wikipedia.org
The identification of this isomerase in bacteria like M. luteus provides a clear biochemical mechanism for how skin microbes can process the immunosuppressive cis-UCA generated by UV exposure. researchgate.netpsu.edu Research has confirmed the presence and activity of this enzyme in several strains of M. luteus. In a study testing four ATCC strains of M. luteus, two were found to be active on cis-UCA, containing the cis-UCA isomerase. nih.gov
Table 2: Activity of Micrococcus luteus Strains on Imidazole Substrates
| Substrate | Number of Active ATCC Strains (out of 4) | Key Enzyme Involved |
| L-histidine or trans-Urocanic Acid | 3 | Histidase / Urocanase |
| cis-Urocanic Acid | 2 | cis-Urocanic Acid Isomerase |
| Data sourced from a study on four ATCC strains of M. luteus. nih.gov |
Influence of Epidermal Microbiota on this compound Concentrations
The metabolic activities of the epidermal microbiota directly impact the concentrations of this compound on the skin. nih.govresearchgate.net By degrading L-histidine, trans-UCA, and particularly cis-UCA, these resident bacteria can modulate the local chemical environment and, consequently, host physiological responses. news-medical.netresearchgate.net
Large-scale metagenomic studies have further highlighted this relationship, revealing that the enrichment of the histidine degradation pathway in certain skin microbial community types (dermotypes) is associated with specific skin characteristics. biorxiv.org For example, dermotypes dominated by Cutibacterium but with M. luteus as a key contributor to histidine degradation may influence the production of immunosuppressive cis-urocanic acid, potentially affecting skin sensitivity. biorxiv.org This interplay underscores the role of the skin microbiome in remodeling host immune functions and maintaining skin homeostasis. news-medical.netbiorxiv.org
Emerging Research Directions and Future Perspectives in Urocanic Acid Studies
Development of Novel Urocanic Acid Derivatives for Therapeutic Applications
The inherent biological activities of this compound (UCA), particularly its cis-isomer, have spurred research into the development of novel derivatives with enhanced therapeutic potential. acs.org Scientists are exploring modifications to the UCA molecule to optimize its properties for various applications, including anti-inflammatory and anti-cancer treatments. nih.govcancer.gov
One area of focus is the development of UCA-based mimics that retain the beneficial aspects of UCA, such as its photoprotective qualities, while minimizing or eliminating any undesirable effects, like the immunosuppressive characteristics of cis-UCA. bu.edu A primary strategy involves the methylation of the acidic proton to produce methyl urocanate (MU). acs.org Further modifications include the creation of N3-methyl methyl urocanate (N3-MMU) and N1-methyl methyl urocanate (N1-MMU). acs.org These substitutions on the imidazole (B134444) ring are intended to fine-tune the molecule's electronic properties and, consequently, its interaction with UV radiation and biological targets. acs.org
Research has also extended to creating synthetic UCA derivatives with increased lipophilicity through alkylation. nih.gov This enhanced lipophilicity is designed to improve skin penetration for topical applications. nih.gov Two such natural derivatives, imidazole-4-carboxylic acid (ImCOOH) and imidazole-4-acetic acid (ImAc), have shown a good safety profile in preclinical tests. nih.gov These derivatives are photo-oxidation products of UCA that can be found in low concentrations in sun-exposed skin. nih.gov
The therapeutic potential of these derivatives is being investigated in various disease models. For instance, UCA derivatives have demonstrated anti-inflammatory effects in models of inflammatory bowel disease (IBD). nih.gov In ex vivo studies using inflamed colonic tissue, these derivatives led to a decrease in pro-inflammatory cytokines like IL-6 and IL-8, and an increase in the anti-inflammatory cytokine IL-10. nih.gov In vivo studies in mice with induced colitis also suggested anti-inflammatory effects, with reductions in the area of inflammation and neutrophil infiltration. nih.gov
Furthermore, cis-UCA itself is considered a protodynamic agent with potential anti-proliferative activity. cancer.gov Its mechanism is thought to involve protonation in the acidic tumor microenvironment, allowing it to enter cancer cells. cancer.gov Inside the more alkaline cancer cell, it releases a proton, leading to intracellular acidification, which can impair metabolic activity and induce apoptosis. cancer.gov This has led to investigations into its use in treating conditions like urothelial cell carcinoma of the bladder. osti.gov
The development of these novel derivatives represents a promising avenue for creating new therapeutic agents for a range of inflammatory and proliferative disorders. nih.govontosight.ai
Interactive Data Table: this compound Derivatives and Their Potential Therapeutic Applications
| Derivative | Modification | Potential Therapeutic Application | Key Research Findings |
| Methyl Urocanate (MU) | Methylation of the acidic proton | Photoprotection | Aims to retain UV filtering properties while removing immunosuppressive characteristics. acs.org |
| N3-methyl methyl urocanate (N3-MMU) | Methylation of the imidazole ring | Photoprotection | Designed to tune UV absorption properties and affect nonradiative decay pathways. acs.org |
| N1-methyl methyl urocanate (N1-MMU) | Methylation of the imidazole ring | Photoprotection | Investigated for altered photodynamic properties. acs.org |
| Imidazole-4-carboxylic acid (ImCOOH) | Natural photo-oxidation product | Anti-inflammatory (e.g., IBD) | Reduced pro-inflammatory cytokines (IL-6, IL-8) and increased anti-inflammatory cytokine (IL-10) in ex vivo models. nih.gov |
| Imidazole-4-acetic acid (ImAc) | Natural photo-oxidation product | Anti-inflammatory (e.g., IBD) | Showed a good preclinical safety profile. nih.gov |
| Alkylated Synthetic Derivatives | Alkylation to enhance lipophilicity | Topical anti-inflammatory agents | Designed for improved skin penetration. nih.gov |
| cis-Urocanic Acid (cis-UCA) | Isomer of trans-UCA | Anti-cancer (e.g., bladder cancer), Anti-inflammatory | Acts as a protodynamic agent, inducing apoptosis in cancer cells. cancer.gov May have anti-inflammatory and anti-allergic effects in certain dermatological conditions. google.com |
Advanced Computational Modeling for Photochemical Dynamics
Advanced computational modeling has become an indispensable tool for unraveling the complex photochemical dynamics of this compound. diva-portal.org Techniques such as time-dependent density functional theory (TD-DFT) and nonadiabatic trajectory-surface-hopping dynamics simulations are providing deep insights into the molecule's behavior upon UV irradiation. osti.govacs.org These computational studies are crucial for understanding the mechanisms behind UCA's photoprotective and photoimmunosuppressive properties. diva-portal.org
A key area of investigation is the E/Z (trans/cis) photoisomerization of UCA. acs.org Computational models have been developed to explain the wavelength-dependent quantum yield of this process. barbatti.org For instance, TD-DFT calculations have suggested the existence of two possible singlet/triplet conical intersections that influence the photochemical behavior of UCA in different spectral regions. acs.orgresearchgate.net These studies help to explain why E/Z photoisomerization is most efficient in a narrow spectral window. acs.orgresearchgate.net
Nonadiabatic dynamics simulations have further illuminated the ultrafast nature of UCA's excited-state deactivation. barbatti.org These simulations show that UCA has an extremely short excited-state lifetime, on the order of picoseconds, which is attributed to rapid radiationless deactivation driven by the E↔Z photoisomerization. barbatti.org In the gas phase, these simulations have covered the entire conformational space of both E and Z isomers, involving numerous trajectories to provide a comprehensive picture of the dynamics. barbatti.org
Computational studies also explore the influence of the molecular environment on UCA's photochemistry. acs.org The inclusion of solvation effects, often using continuum solvent models, has been found to be critical for accurately describing the biologically relevant zwitterionic forms of the molecule. acs.orgfigshare.com These models have revealed that the planar form of the trans-zwitterionic UCA, often assumed in literature, is not stable in the gas phase. acs.org
Furthermore, these advanced models are used to investigate the photophysical properties of various ionic, rotameric, and protomeric forms of UCA. acs.org By calculating vertical excitation energies, researchers can compare theoretical predictions with experimental absorption spectra, leading to a more accurate assignment of the electronic states involved in the photochemistry. diva-portal.orgfigshare.com These calculations have helped to identify the candidate absorbing states that could link trans-UCA to the production of singlet oxygen, a factor in skin photoaging. figshare.com
The insights gained from these computational studies are not only fundamental to understanding UCA's photobiology but also pave the way for the rational design of novel UCA derivatives with tailored photochemical properties for therapeutic and photoprotective applications. researchgate.net
Interactive Data Table: Computational Methods in this compound Research
| Computational Method | Focus of Study | Key Findings |
| Time-Dependent Density Functional Theory (TD-DFT) | Wavelength-dependent E/Z photoisomerization, electronic absorption spectra. acs.orgacs.org | Identified key conical intersections governing photoisomerization efficiency. acs.orgresearchgate.net Provided accurate vertical excitation energies matching experimental data. figshare.com |
| Nonadiabatic Trajectory-Surface-Hopping Dynamics | Excited-state lifetime and deactivation pathways. osti.govbarbatti.org | Revealed sub-picosecond excited-state lifetimes due to ultrafast E↔Z isomerization. barbatti.org |
| Continuum Solvent Models | Influence of solvent on molecular structure and photochemistry. acs.orgfigshare.com | Demonstrated the importance of solvation for stabilizing the zwitterionic form of UCA. acs.org |
| Complete Active Space Self-Consistent Field (CASSCF) / Second-Order Perturbation Theory (CASPT2) | Photochemical reaction mechanisms and photostability. mpg.de | Used to explore potential energy profiles and identify conical intersections responsible for radiationless deactivation. mpg.de |
| Semiempirical OM2/MRCI Methodology | Nonadiabatic dynamics simulations of photoexcited UCA. barbatti.org | Utilized for large-scale simulations covering the entire conformational space of UCA isomers. barbatti.org |
Investigation of this compound as a Biomarker for Systemic Conditions
Beyond its well-established role in the skin, this compound is increasingly being investigated as a potential biomarker for a range of systemic diseases. nih.gov Its levels in various biological samples, including urine, feces, and blood, may reflect underlying physiological and pathological processes. acs.orgnih.gov
One of the most explored areas is the use of urinary UCA isomers as a biomarker for UV radiation exposure. escholarship.org Upon UV exposure, the natural trans-UCA in the epidermis isomerizes to cis-UCA. escholarship.org Studies have shown that the ratio of cis-UCA to trans-UCA in urine increases significantly after a single controlled UVA/B exposure. escholarship.org This suggests that the urinary UCA ratio could serve as a non-invasive biomarker for recent sun exposure, which is a major risk factor for skin cancer. escholarship.orgiarc.fr However, inter-individual variations in UCA metabolism, potentially influenced by genetic factors and diet, need to be considered. escholarship.org
There is also growing interest in UCA as a biomarker for liver diseases. nih.gov Early research indicated altered urinary excretion of UCA in patients with liver disease after an oral histidine load. nih.gov More recent metabolomic studies have identified UCA as one of several fecal metabolites that are positively associated with liver fat percentage in nonalcoholic fatty liver disease (NAFLD). asm.org Conversely, in patients with liver cirrhosis, levels of this compound have been found to be notably depleted. e-cmh.org These findings suggest a link between gut microbial metabolism of histidine to UCA and the health of the liver. asm.org
UCA's connection to the gut microbiome and its metabolites has also implicated it in the response to cancer immunotherapy. nih.gov Research has shown that higher concentrations of UCA, a metabolite of the gut bacterium Muribaculum gordoncarteri, are found in patients who respond well to immune checkpoint blockade (ICB) therapy. nih.gov This suggests that UCA could be a potential predictive biomarker for treatment response. nih.gov
Furthermore, the immunomodulatory properties of cis-UCA have led to investigations into its role in systemic autoimmune diseases. srce.hr While UV radiation is a known risk factor for some autoimmune conditions like dermatomyositis, it appears to be a protective factor for others, such as multiple sclerosis and rheumatoid arthritis. srce.hr The complex interplay between UV-induced cis-UCA and the systemic immune response is an active area of research. srce.hr Some studies have even proposed the use of cis-UCA in topical formulations for autoimmune diseases like vitiligo and alopecia areata. google.com
The potential of UCA as a biomarker is also being explored in the context of other conditions. For instance, UCA has been identified as a unique molecule in skin interstitial fluid, which could be accessed via microneedles for diagnostic purposes. nih.gov
Interactive Data Table: this compound as a Biomarker for Systemic Conditions
| Systemic Condition | Biological Sample | Change in this compound | Potential Significance |
| UV Radiation Exposure | Urine, Stratum Corneum | Increased cis-UCA to trans-UCA ratio. escholarship.orgiarc.fr | Biomarker for recent sun exposure and skin cancer risk. escholarship.orgbu.edu |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Feces | Positive association with liver fat percentage. asm.org | Potential biomarker for liver fat accumulation. asm.org |
| Liver Cirrhosis | Feces | Notably depleted levels. e-cmh.org | Potential biomarker for the presence and severity of cirrhosis. e-cmh.org |
| Cancer Immunotherapy Response | Feces | Higher concentrations in responders to immune checkpoint blockade. nih.gov | Predictive biomarker for treatment efficacy. nih.gov |
| Autoimmune Diseases (e.g., Multiple Sclerosis) | Systemic | Implicated in UV-induced immunomodulation. nih.govsrce.hr | Potential role in disease pathogenesis and as a therapeutic target. nih.govsrce.hr |
| Skin Diseases (e.g., Atopic Dermatitis) | Skin | Altered levels may disrupt skin barrier function. uitm.edu.my | Biomarker for skin barrier integrity and disease severity. nih.govuitm.edu.my |
Q & A
Q. What are the standard analytical methods for quantifying trans- and cis-urocanic acid isomers in human skin samples, and what are their comparative advantages?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detectors is the most widely validated method for isomer-specific quantification. HPLC-MS offers high sensitivity (detection limits in the nanomolar range) and specificity, enabling differentiation between trans- and cis-urocanic acid in non-invasive samples like stratum corneum tapes . Confocal Raman spectroscopy is emerging for real-time, in vivo analysis but requires further validation for clinical use .
Q. How does urocanic acid contribute to UV-induced immunosuppression, and what experimental models are used to study this mechanism?
Cis-urocanic acid, generated via UV-induced isomerization of the trans isomer, mediates immunosuppression by interacting with immune cells like Langerhans cells, inhibiting antigen presentation. In vitro models use UV-irradiated keratinocyte cultures or murine skin exposed to UV-B radiation, with immune suppression assessed via delayed-type hypersensitivity assays or cytokine profiling (e.g., reduced IL-12) .
Q. What role does this compound play in host-parasite interactions, and how is its chemoattractant activity experimentally validated?
this compound acts as a chemoattractant for Strongyloides stercoralis larvae. Chemotaxis assays involve agar plate migration tests, where larval movement toward this compound (150–200 µM) is quantified. Metal ions (Ca²⁺, Mg²⁺) suppress attraction, validated via pre-treatment with Chelex resin to remove ions, restoring chemoattractant activity .
Advanced Research Questions
Q. How can contradictory clinical findings on this compound's association with skin dryness (e.g., senile vs. diabetic xerosis) be resolved methodologically?
Discrepancies arise from isomer-specific effects and sampling techniques. Trans-urocanic acid is elevated in senile and diabetic xerosis, while cis-urocanic acid shows no correlation. Stratified analysis using HPLC-MS to quantify isomers separately, combined with confocal Raman for spatial distribution mapping in stratum corneum, can clarify context-dependent roles .
Q. What advanced spectroscopic techniques elucidate the photochemical dynamics of this compound isomerization, and how do solvent conditions influence these pathways?
Time-resolved femtosecond transient absorption spectroscopy reveals that solvent polarity dictates isomerization quantum yields. In aqueous environments, trans-to-cis conversion occurs via a conical intersection pathway, while non-polar solvents stabilize excited-state intermediates. Isotopic labeling (deuterated solvents) and quantum chemical calculations (TD-DFT) validate solvent-dependent kinetics .
Q. How do rare conformers of this compound identified via rotational spectroscopy influence its biological activity, and what computational approaches predict their stability?
Four conformers of isolated this compound were characterized using broadband rotational spectroscopy (6–18 GHz). Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict relative stabilities based on intramolecular hydrogen bonding. Conformer-specific interactions with water (e.g., this compound-water complexes) may modulate receptor binding in immune cells .
Q. What experimental strategies differentiate this compound's dual roles in photoprotection (UV absorption) versus photoaging (immune suppression)?
Action spectrum analysis compares UV-induced DNA damage (via cyclobutane pyrimidine dimer quantification) with cis-urocanic acid generation (HPLC-MS). In vivo models (e.g., hairless mice) treated with this compound enantiomers or metal chelators (EDTA) dissociate photoprotective (trans isomer) and immunosuppressive (cis isomer) effects .
Q. How does cis-urocanic acid interact with 5-HT receptors to induce immunosuppression, and what receptor-binding assays validate this mechanism?
Cis-urocanic acid binds 5-HT2A receptors (Kd = 4.6 nM) via competitive radioligand assays using [³H]ketanserin. siRNA knockdown of 5-HT2A in dendritic cells restores antigen presentation capacity, confirming receptor-mediated suppression. Molecular docking studies (AutoDock Vina) identify key binding residues (e.g., Asp155, Ser159) .
Methodological Notes
- Sample Preparation : For skin studies, non-invasive tape-stripping followed by methanol extraction minimizes degradation of labile isomers .
- Metal Ion Interference : Chelating agents (e.g., Chelex 100) are critical in chemotaxis assays to isolate this compound's intrinsic activity .
- Spectroscopic Validation : Rotational spectra require jet-cooled conditions (supersonic expansions) to reduce thermal noise and resolve conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
